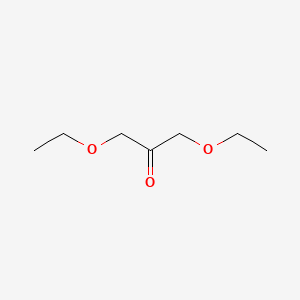
1,3-Diethoxyacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethoxyacetone is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1,3-Diethoxyacetone serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is exploited in several reactions:
- Michael Addition Reactions : this compound can act as a Michael acceptor due to the presence of the carbonyl group. This property allows it to participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
- Synthesis of Dioxolanes : The compound can be utilized to synthesize 1,3-dioxolanes through reactions with diols. These dioxolanes exhibit significant biological activity and are studied for their antibacterial and antifungal properties .
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of this compound in drug development:
- Antibacterial and Antifungal Agents : Research indicates that derivatives of this compound can exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds are being explored for their therapeutic potential in treating infections .
- Drug Formulation : Due to its solvent properties, this compound can be used in drug formulations to enhance solubility and bioavailability of active pharmaceutical ingredients.
Case Study 1: Synthesis of Antimicrobial Compounds
A study conducted by researchers synthesized various derivatives of this compound and tested their antimicrobial activity. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Use as a Solvent in Organic Reactions
In another investigation, this compound was employed as a solvent for several organic reactions including Grignard reactions and nucleophilic substitutions. The outcomes demonstrated that it provided high yields and selectivity for desired products compared to traditional solvents like tetrahydrofuran .
Environmental Impact and Safety
While exploring the applications of this compound, it is crucial to consider its environmental impact:
- Toxicology Studies : Preliminary studies indicate that while this compound is less toxic than many organic solvents, it still requires careful handling due to potential irritant effects on skin and eyes .
- Regulatory Status : Regulatory bodies continue to evaluate the safety profile of this compound for industrial applications. Ongoing assessments aim to establish safe exposure levels and guidelines for use in various applications.
Propiedades
Número CAS |
5460-70-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
1,3-diethoxypropan-2-one |
InChI |
InChI=1S/C7H14O3/c1-3-9-5-7(8)6-10-4-2/h3-6H2,1-2H3 |
Clave InChI |
PAUDOGNWEHPPBH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















